
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a benzimidazole moiety, which is often associated with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 4-(1H-benzimidazol-2-ylmethoxy)aniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea structures but different substituents.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety with various functional groups.
Uniqueness
Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- is unique due to its specific combination of the benzimidazole and thiourea moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
84484-05-9 |
|---|---|
Formule moléculaire |
C23H22N4O2S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C23H22N4O2S/c1-2-28-18-11-7-16(8-12-18)24-23(30)25-17-9-13-19(14-10-17)29-15-22-26-20-5-3-4-6-21(20)27-22/h3-14H,2,15H2,1H3,(H,26,27)(H2,24,25,30) |
Clé InChI |
KWOAHEXWZNESDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


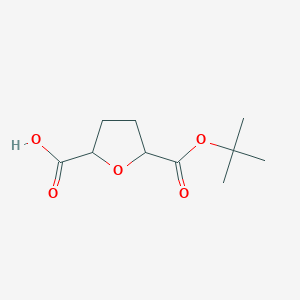
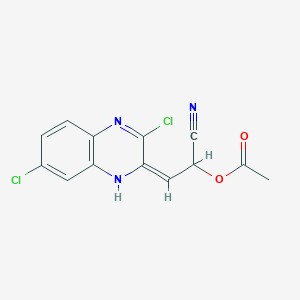
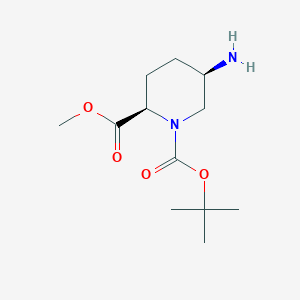
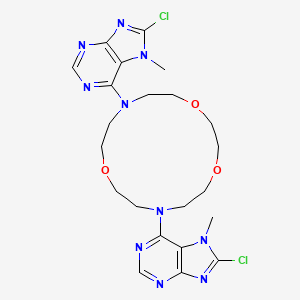
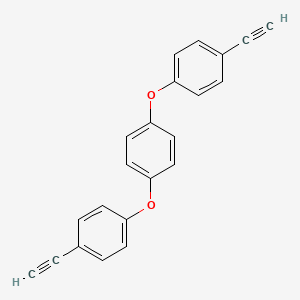

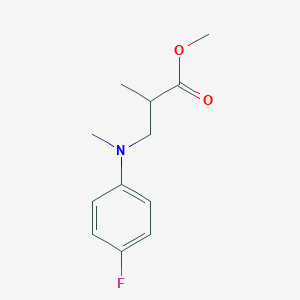
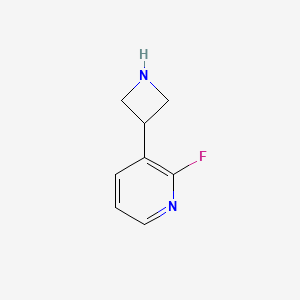
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
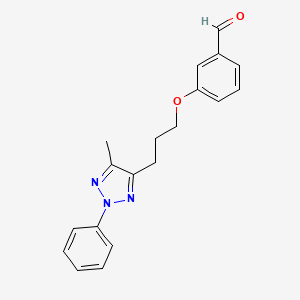
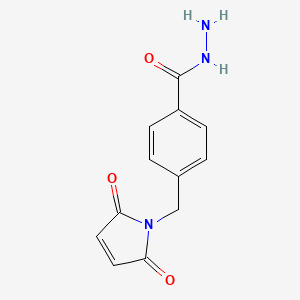

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)
